4-Methoxy-N,N-dimethylbenzamide
Overview
Description
4-Methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 g/mol . It is a derivative of benzamide, where the benzene ring is substituted with a methoxy group at the para position and the amide nitrogen is dimethylated. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-N,N-dimethylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxybenzoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds as follows:
Formation of 4-methoxybenzoyl chloride: 4-Methoxybenzoic acid is treated with thionyl chloride to form 4-methoxybenzoyl chloride.
Amidation: The 4-methoxybenzoyl chloride is then reacted with dimethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-N,N-dimethylbenzamide.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: 4-Hydroxy-N,N-dimethylbenzamide.
Reduction: N,N-Dimethyl-4-methoxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N,N-dimethylbenzamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential biological activities.
Mechanism of Action
The mechanism of action of 4-Methoxy-N,N-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the dimethylamide moiety can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Lacks the methoxy group, making it less polar.
4-Methoxybenzamide: Lacks the dimethyl groups on the amide nitrogen, affecting its lipophilicity and reactivity.
N-Methoxy-N-methylbenzamide: Has a methoxy group on the amide nitrogen, altering its chemical properties and reactivity.
Uniqueness
4-Methoxy-N,N-dimethylbenzamide is unique due to the presence of both the methoxy group and the dimethylamide moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-methoxy-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10(12)8-4-6-9(13-3)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGXPFSUJVHRHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223212 | |
Record name | p-Anisamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7291-00-1 | |
Record name | p-Anisamide, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Anisamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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